REACTION_CXSMILES
|
[C:1]([O:10][CH3:11])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[NH2:4].[C:12](O)(=O)C.C=O.[H][H]>[Ni].C(O)C>[CH3:12][NH:4][C:3]1[C:2](=[CH:8][CH:7]=[CH:6][CH:5]=1)[C:1]([O:10][CH3:11])=[O:9]
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Name
|
|
Quantity
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15.1 g
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Type
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reactant
|
Smiles
|
C(C=1C(N)=CC=CC1)(=O)OC
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Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
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70 mL
|
Type
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solvent
|
Smiles
|
C(C)O
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Type
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CUSTOM
|
Details
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In a 250 mL Parr shaking glass pressure reactor
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(6 h)
|
Duration
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6 h
|
Type
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FILTRATION
|
Details
|
the mixture was filtered
|
Type
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FILTRATION
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Details
|
through filter-aid
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Type
|
WASH
|
Details
|
The filtrate was washed to neutrality with saturated NaHCO3 (2×100 mL)
|
Type
|
CUSTOM
|
Details
|
the layers were separated
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Type
|
WASH
|
Details
|
The organic layer was washed with saturated NaCl (100 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated at reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled
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Name
|
|
Type
|
product
|
Smiles
|
CNC=1C(C(=O)OC)=CC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |